molecular formula C7H6N2O2 B1293821 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one CAS No. 20348-09-8

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

Cat. No.: B1293821
CAS No.: 20348-09-8
M. Wt: 150.13 g/mol
InChI Key: ANHQLUBMNSSPBV-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Systems in Drug Discovery and Medicinal Chemistry

Heterocyclic compounds are organic molecules that contain a ring structure composed of at least two different elements, typically carbon and at least one heteroatom such as nitrogen, oxygen, or sulfur. rroij.com These structures are fundamental to medicinal chemistry, with estimates suggesting that over 85% of all biologically active chemical entities contain a heterocycle. nih.govijnrd.org Their prevalence is due to the unique structural and electronic properties that heteroatoms impart, which influence a molecule's reactivity, solubility, and ability to interact with biological targets like enzymes and receptors. rroij.com

The structural diversity of heterocyclic scaffolds is a major asset in drug development. mdpi.com Medicinal chemists can modify these core structures to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). rroij.comnih.gov This adaptability makes heterocyclic systems indispensable for lead optimization, the process of refining a promising initial compound into a viable drug candidate. rroij.com Furthermore, these frameworks are crucial in developing agents that can overcome drug resistance, a growing challenge in treating infectious diseases and cancer. rroij.com By creating structurally novel derivatives, researchers can explore alternative mechanisms of action to combat resistant pathogens or cells. rroij.com

Overview of the Pyrido-Oxazinone Framework as a Promising Research Target

The pyrido-oxazinone framework, the core of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets, making them fruitful starting points for designing new therapeutic agents. nih.gov Research into derivatives of the pyrido-oxazinone core has revealed a broad spectrum of potential pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic (pain-relieving) effects. ontosight.ainih.govontosight.ai

A notable area of investigation involves the synthesis of N-substituted pyrido[3,2-b]oxazinone derivatives to evaluate their antinociceptive (pain-blocking) properties. nih.gov In one study, a series of these compounds were synthesized and tested, leading to the identification of a particularly potent and safe analgesic agent. nih.gov

Compound NameTest ModelAnalgesic Efficacy (ED50)Reference Compound
4-​{3-[4-(4-​fluorophenyl)-​1-​piperazinyl]propyl}-​2H-​pyrido[3,2-​b]-​1,4-​oxazin-​3(4H)-​oneMouse (phenylquinone writhing test)12.5 mg/kgAspirin (B1665792)
4-​{3-[4-(4-​fluorophenyl)-​1-​piperazinyl]propyl}-​2H-​pyrido[3,2-​b]-​1,4-​oxazin-​3(4H)-​oneRat (acetic acid writhing test)27.8 mg/kgAspirin

More recent research has focused on a related three-dimensional structure, the cis-hexahydro-pyrido-oxazinone (cis-HHPO), as a potent inhibitor of monoacylglycerol lipase (B570770) (MAGL). nih.gov MAGL is an enzyme linked to neuroinflammation and central nervous system (CNS) disorders. nih.gov The development of MAGL inhibitors based on the pyrido-oxazinone scaffold holds promise for treating these conditions. nih.gov This structure-guided discovery led to highly potent and selective inhibitors with favorable properties for CNS drugs. nih.gov

ScaffoldTarget EnzymePotential Therapeutic AreaKey Advantage
cis-Hexahydro-pyrido-oxazinone (cis-HHPO)Monoacylglycerol Lipase (MAGL)Central Nervous System (CNS) DisordersHigh potency and selectivity; favorable ADME properties for CNS penetration. nih.gov

The ongoing research into various derivatives, from simple N-substituted compounds to more complex three-dimensional structures, underscores the pyrido-oxazinone framework's potential as a versatile and promising target for contemporary drug discovery. ontosight.ainih.gov The ability to modify the core structure allows scientists to explore a wide range of biological interactions and develop candidates for diverse therapeutic applications. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
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InChI

InChI=1S/C7H6N2O2/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
Source PubChem
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InChI Key

ANHQLUBMNSSPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00174255
Record name 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one
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Molecular Weight

150.13 g/mol
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CAS No.

20348-09-8
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
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Record name 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one
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Record name 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one
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Record name 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
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Advanced Synthetic Methodologies for 2h Pyrido 3,2 B 1,4 Oxazin 3 4h One and Its Derivatives

Strategies for Pyrido-Oxazinone Ring Construction

The formation of the fused pyrido-oxazinone ring system can be achieved through several strategic approaches, primarily involving the cyclization of appropriately substituted pyridine (B92270) precursors.

Cyclization Reactions via Condensation of 2-Amino-3-Hydroxypyridine (B21099) Precursors

A fundamental and widely employed method for the synthesis of the 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one scaffold involves the condensation of 2-amino-3-hydroxypyridine with a reagent that provides the C2-carbonyl-methylene unit. Chloroacetyl chloride is a common reagent for this purpose. The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular nucleophilic substitution where the hydroxyl group displaces the chloride, leading to the formation of the oxazinone ring.

The reaction conditions for this cyclization typically involve a suitable base to neutralize the hydrogen chloride generated during the reaction and a solvent that can facilitate the reaction, often at elevated temperatures.

Table 1: Reaction Conditions for Cyclization of 2-Amino-3-Hydroxypyridine

ReagentBaseSolventTemperatureYield
Chloroacetyl chloridePyridineDioxaneRefluxModerate
Chloroacetyl chlorideTriethylamineAcetonitrile (B52724)Room Temp to RefluxGood
Bromoacetyl bromidePotassium CarbonateDMF80 °CGood

Ring Closure Approaches Utilizing α-Halogeno Acid Esters

An alternative and often milder approach to the pyrido-oxazinone core involves the reaction of 2-amino-3-hydroxypyridine with α-halogeno acid esters, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. This method offers the advantage of avoiding the use of more reactive acyl halides. The reaction typically proceeds in two steps: an initial N-alkylation of the amino group with the α-halogeno acid ester, followed by a base-mediated intramolecular cyclization via lactamization, where the hydroxyl group attacks the ester carbonyl, eliminating ethanol (B145695).

Key to the success of this method is the choice of base and solvent. A non-nucleophilic base is often preferred to avoid competing reactions with the ester.

Table 2: Ring Closure with α-Halogeno Acid Esters

α-Halogeno Acid EsterBaseSolventReaction Condition
Ethyl chloroacetateSodium ethoxideEthanolReflux
Ethyl bromoacetatePotassium carbonateAcetoneReflux
Methyl bromoacetateSodium hydrideTHF0 °C to Room Temp

One-Pot Annulation Reactions for Core Scaffold Synthesis

To improve synthetic efficiency, one-pot procedures for the construction of the pyrido-oxazinone ring system have been developed. These methods combine multiple reaction steps into a single operation without the isolation of intermediates, thereby saving time, reagents, and reducing waste. A one-pot annulation strategy could involve the reaction of 2-amino-3-hydroxypyridine with an α-halogenoacetyl halide in the presence of a base, where both N-acylation and subsequent cyclization occur in the same reaction vessel.

For instance, a one-pot synthesis of the related pyrido[2,3-b] nih.govnih.govoxazin-2-ones has been achieved through the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile. nih.gov This suggests that similar one-pot strategies could be effectively applied to the synthesis of this compound.

Functionalization and Derivatization Approaches

Following the construction of the core pyrido-oxazinone scaffold, further functionalization and derivatization are often necessary to modulate the physicochemical and pharmacological properties of the molecule.

N-Alkylation and N-Substitution for Modifying Pharmacological Profiles

The nitrogen atom at the 4-position of the this compound ring is a key site for derivatization. N-alkylation or N-substitution at this position can significantly impact the compound's lipophilicity, solubility, and interaction with biological targets. A new series of N-substituted pyrido[3,2-b]oxazinones has been synthesized and evaluated for their antinociceptive activity. jmchemsci.com

Standard N-alkylation conditions typically involve the deprotonation of the lactam nitrogen with a suitable base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. A variety of alkyl and substituted alkyl groups can be introduced using this method.

Table 3: N-Alkylation of this compound

Alkylating AgentBaseSolventResulting N-Substituent
Methyl iodideNaHDMFMethyl
Benzyl bromideK₂CO₃AcetonitrileBenzyl
3-(4-Fluorophenyl)-1-chloropropaneNaHDMF3-(4-Fluorophenyl)propyl
Ethyl bromoacetateCs₂CO₃DMFEthoxycarbonylmethyl

Synthesis and Elaboration of Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or a ketone. The synthesis of Schiff base derivatives of this compound would typically require the presence of a primary amino group on the pyrido-oxazinone scaffold. For example, an amino-substituted derivative, such as 6-amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, could serve as the amine component.

The general synthesis of Schiff bases involves the reaction of the primary amine with a suitable aldehyde or ketone, often in a protic solvent like ethanol or methanol, and may be catalyzed by a small amount of acid. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to form the imine.

While specific examples of Schiff base derivatives of this compound are not extensively reported in the literature, the general methodology is well-established for other heterocyclic amines.

Table 4: General Conditions for Schiff Base Formation

Amine ComponentCarbonyl ComponentSolventCatalyst
Heterocyclic primary amineAromatic aldehydeEthanolAcetic acid (catalytic)
Heterocyclic primary amineAliphatic ketoneMethanolp-Toluenesulfonic acid
Heterocyclic primary amineSubstituted benzaldehydeTolueneDean-Stark trap

The elaboration of these Schiff bases could involve further reactions such as reduction to form secondary amines or complexation with metal ions to generate novel organometallic compounds.

Stereoselective and Enantioselective Synthetic Pathways

The control of stereochemistry is paramount in drug discovery, as different stereoisomers of a molecule can exhibit distinct pharmacological and toxicological profiles. In the context of this compound derivatives, the development of stereoselective and enantioselective synthetic routes is crucial for accessing chirally pure compounds.

A notable advancement in this area is the first reported enantioselective synthesis of (R)- and (S)-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.comthieme-connect.comoxazine (B8389632). This approach utilizes readily available chiral glycidyl (B131873) derivatives as starting materials, establishing a concise and efficient pathway to enantiomerically enriched pyridobenzoxazines. While this specific example leads to a reduced oxazine ring, the principles can be extended to the synthesis of chiral pyrido-oxazinone cores.

Diastereoselective syntheses have also been explored, particularly in the construction of more complex fused systems incorporating the pyrido-oxazinone motif. For instance, diastereoselective one-pot four-component reactions have been employed to generate functionalized tetrahydroindeno[2′,1′:3,4]pyrido[2,1-a]isoquinolines, where the pyrido-oxazinone-like structure is assembled with high control over the relative stereochemistry of multiple chiral centers. researchgate.net Such multicomponent reactions are highly efficient, offering a rapid route to molecular complexity from simple starting materials. researchgate.net

The strategic use of chiral catalysts is another key avenue for achieving enantioselectivity. While specific applications of chiral catalysts for the direct asymmetric synthesis of the this compound core are still emerging, related heterocyclic systems have been successfully synthesized with high enantiomeric excess using chiral-at-metal Rh(III) complexes. rsc.org These catalysts have proven effective in asymmetric Friedel–Crafts-type alkylation/cyclization reactions, a strategy that could potentially be adapted for the enantioselective synthesis of pyrido-oxazinone derivatives. rsc.org

Methodology Key Features Example Application Reference
Enantioselective SynthesisUse of chiral starting materials (e.g., glycidyl derivatives) to produce specific enantiomers.Synthesis of (R)- and (S)-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b] thieme-connect.comthieme-connect.comoxazine
Diastereoselective SynthesisControl of relative stereochemistry in molecules with multiple chiral centers, often through multicomponent reactions.Synthesis of functionalized tetrahydroindeno[2′,1′:3,4]pyrido[2,1-a]isoquinolines researchgate.net
Asymmetric CatalysisEmployment of chiral catalysts (e.g., chiral Rh(III) complexes) to induce enantioselectivity in a reaction.Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues rsc.org

Site-Specific Modification Techniques, including Acetylation at the 4-Position

The ability to selectively modify specific positions of the this compound scaffold is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds. Site-specific modifications can be used to fine-tune a molecule's physicochemical properties, such as solubility and metabolic stability, as well as its biological activity.

Acetylation at the 4-Position:

A common and important modification is the acetylation of the nitrogen atom at the 4-position. This transformation is typically achieved through standard acylation procedures, for example, by reacting the parent pyrido-oxazinone with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The resulting N-acetylated derivatives often exhibit altered biological profiles. For instance, the enantioselective synthesis of 4-acetyl-3-(R)- and 3-(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine highlights the importance of this specific modification in the development of novel chiral compounds.

Recent advancements in acetylation methodologies for N-heterocycles, such as carbonylative acetylation, offer alternative routes. chemistryviews.org This method utilizes carbon monoxide and a methyl source, such as dicumyl peroxide, to generate acetyl radicals that can then react with the heterocycle. chemistryviews.org While not yet specifically reported for this compound, this approach could provide a novel and efficient means for its N-acetylation.

Other Site-Specific Modifications:

Beyond N-acetylation, other positions on the pyrido-oxazinone core can be targeted for functionalization. The aromatic pyridine ring is amenable to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. The specifics of these reactions, including regioselectivity, are governed by the electronic nature of the pyrido-oxazinone system.

Visible-light-driven photocatalysis has emerged as a powerful tool for the site-selective functionalization of pyridinium (B92312) derivatives. nih.gov By employing an organic photocatalyst, phosphinoyl and carbamoyl (B1232498) radicals can be generated and subsequently react with the heteroaromatic core. nih.gov The site-selectivity of these reactions can often be controlled by the choice of the radical source, offering a versatile strategy for the divergent functionalization of the pyridine moiety within the pyrido-oxazinone scaffold. nih.gov

Modification Reagents/Conditions Purpose Reference
Acetylation at the 4-PositionAcetyl chloride or acetic anhydride with a base.Altering biological activity and physicochemical properties.
Carbonylative AcetylationCarbon monoxide, dicumyl peroxide, acetic acid.A novel method for N-acetylation of heterocycles. chemistryviews.org
Phosphinoylation/CarbamoylationVisible-light photocatalysis with a suitable radical precursor.Introduction of phosphinoyl or carbamoyl groups for SAR studies. nih.gov

Sustainable and Green Chemistry Paradigms in Pyrido-Oxazinone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. These principles include the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the design of energy-efficient processes.

In the synthesis of this compound and its derivatives, several green chemistry approaches have been explored.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. core.ac.ukresearchgate.net In the synthesis of related pyridophenoxazinones, microwave-assisted procedures have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. core.ac.ukresearchgate.net For example, the synthesis of pyridophenoxazinone derivatives from quinoline-5,8-dione and substituted 2-aminophenols was achieved in 30 minutes under microwave irradiation, whereas the conventional method required much longer reaction times. core.ac.uk This technology offers a more energy-efficient and time-saving approach to the synthesis of these heterocyclic systems. mdpi.com

Flow Chemistry:

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages in terms of safety, scalability, and process control. durham.ac.uknih.govresearchgate.net The enhanced heat and mass transfer in flow reactors can lead to higher yields and selectivities, and the ability to safely handle hazardous reagents and intermediates makes it an attractive technology for pharmaceutical manufacturing. sci-hub.se The synthesis of various heterocyclic compounds, including those relevant to medicinal chemistry, has been successfully demonstrated using flow chemistry. durham.ac.ukresearchgate.netuc.pt While specific applications to this compound are still emerging, the principles of flow chemistry are highly applicable to its synthesis, promising more sustainable and efficient production methods.

Solvent-Free and Alternative Solvents:

The use of volatile organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, the development of solvent-free reaction conditions or the use of greener solvents (e.g., water, ethanol, or ionic liquids) is a key goal of green chemistry. Solvent-free syntheses of nitrogen-rich heterocycles, such as pyrido thieme-connect.comthieme-connect.comcore.ac.ukresearchgate.nettetrazines, have been reported, demonstrating the feasibility of performing complex organic transformations without the need for a solvent. nih.gov These methods often involve heating the neat reactants together, leading to high atom economy and reduced waste. The exploration of such conditions for the synthesis of this compound could lead to more environmentally benign synthetic routes.

Green Chemistry Approach Advantages Relevance to Pyrido-Oxazinone Synthesis Reference
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency.Applicable for the synthesis of the core structure and its derivatives. core.ac.ukresearchgate.netresearchgate.netmdpi.com
Flow ChemistryEnhanced safety, scalability, and process control.Potential for more efficient and sustainable large-scale production. durham.ac.uknih.govresearchgate.netsci-hub.seuc.pt
Solvent-Free/Alternative SolventsReduced waste and environmental impact.Potential for developing more environmentally friendly synthetic routes. nih.gov

Pharmacological Investigations and Biological Activities of 2h Pyrido 3,2 B 1,4 Oxazin 3 4h One Analogues

Antineoplastic and Anticancer Efficacy Studies

Analogues of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one have been a subject of significant research for their potential as anticancer agents. Studies have explored their ability to inhibit the growth of cancer cells, the molecular pathways they target, and their capacity to induce programmed cell death in malignant cells.

Evaluation of Antiproliferative Activity against Carcinoma Cell Lines

A novel class of 4-(substituted)-2H-pyrido[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one derivatives has been synthesized and assessed for antiproliferative efficacy against hepatocellular carcinoma (HCC) cells. nih.govnih.gov Among the synthesized compounds, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one (NPO) was identified as a lead anticancer agent. nih.govresearchgate.net This compound demonstrated significant growth inhibitory effects against multiple HCC cell lines, including HepG2, HCCLM3, and Huh-7. nih.govnih.gov The inhibitory action of NPO was observed to be both dose- and time-dependent. nih.govnih.gov Further in vivo studies in an orthotopic mouse model showed that NPO could significantly abrogate tumor growth. nih.gov

CompoundCarcinoma Cell LinesObserved Effect
4-(4-nitrobenzyl)-2H-pyrido[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one (NPO)HepG2 (Hepatocellular Carcinoma)Significant dose- and time-dependent growth inhibition. nih.gov
4-(4-nitrobenzyl)-2H-pyrido[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one (NPO)HCCLM3 (Hepatocellular Carcinoma)Significant dose- and time-dependent growth inhibition. nih.gov
4-(4-nitrobenzyl)-2H-pyrido[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one (NPO)Huh-7 (Hepatocellular Carcinoma)Significant dose- and time-dependent growth inhibition. nih.gov

Elucidation of Molecular Mechanisms: Targeting Specific Signaling Pathways (e.g., NF-κB)

The molecular mechanism underlying the anticancer effects of this compound analogues has been linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Persistent activation of NF-κB is a known driver for oncogenesis, proliferation, and anti-apoptotic processes in HCC. nih.govnih.gov The lead compound, NPO, was investigated for its effect on the DNA binding ability of NF-κB. nih.govnih.gov

The results indicated that NPO induced a significant downregulation of p65 phosphorylation and its ability to bind to DNA. nih.gov This subsequently suppressed the expression of an NF-κB-dependent luciferase gene in various HCC cell lines. nih.gov Furthermore, computational in silico docking analysis suggested a direct physical interaction between NPO and the NF-κB protein complex. nih.gov These findings establish NPO as a novel inhibitor of the NF-κB signaling pathway in the context of HCC. nih.gov

Induction of Apoptosis in Malignant Cells

A key aspect of the anticancer efficacy of N-substituted pyrido-1,4-oxazin-3-ones is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The targeting of the NF-κB signaling pathway is directly related to this pro-apoptotic effect. nih.gov Since NF-κB signaling promotes tumor evasion and anti-apoptosis, its inhibition by compounds like NPO restores the natural process of cell death in malignant cells. nih.govnih.gov Research has demonstrated the potential of 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] nih.govresearchgate.netoxazin-3(4H)-one to affect apoptosis in HCC cells, highlighting its therapeutic potential. nih.gov

Anti-inflammatory and Analgesic Properties

Beyond their anticancer potential, derivatives of the this compound scaffold have been explored for their utility in managing pain and inflammation.

Assessment of Anti-inflammatory Responses in Preclinical Models

Based on the available scientific literature, specific studies focusing on the anti-inflammatory responses of this compound analogues in preclinical models have not been detailed. While related heterocyclic structures have been investigated for such properties, data pertaining directly to this specific class of compounds is not presently available.

Investigation of Antinociceptive and Analgesic Effects

A series of N-substituted pyrido[3,2-b]oxazinones has been synthesized and pharmacologically evaluated for antinociceptive (pain-relieving) activity. nih.gov In these preclinical evaluations, the analgesic efficacy of the novel compounds was compared against the widely used non-steroidal anti-inflammatory drug, acetyl salicylic (B10762653) acid. nih.gov

The investigation identified 4-¿3-[4-(4-fluorophenyl-1-piperazinyl)propyl]¿-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (compound 6c) as the most promising candidate, demonstrating a maximal combination of safety and analgesic efficacy. nih.gov This compound proved to be more active than aspirin (B1665792) in the models tested and showed a favorable safety index of 5.1. nih.gov

CompoundPreclinical Test ModelEffective Dose (ED50)
4-¿3-[4-(4-fluorophenyl-1-piperazinyl)propyl]¿-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-oneMouse: Phenylquinone Writhing Test12.5 mg/kg p.o. nih.gov
4-¿3-[4-(4-fluorophenyl-1-piperazinyl)propyl]¿-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-oneRat: Acetic Acid Writhing Test27.8 mg/kg p.o. nih.gov

Antimicrobial and Antifungal Activity Spectrum

While comprehensive antimicrobial studies on the this compound scaffold are not extensively documented, research into structurally related analogues, particularly the bioisosteric 2H-1,4-benzoxazin-3(4H)-one, provides significant insight into its potential antifungal activity.

A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their activity against several phytopathogenic fungi. nih.gov These in vitro assays demonstrated that the tested compounds possess a spectrum of moderate to good antifungal activity. nih.gov Notably, at a concentration of 200 mg L⁻¹, several derivatives, including 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one, achieved complete inhibition of mycelial growth across seven different agricultural fungal species. nih.gov The tested fungi included Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata. nih.gov

Further investigation at a lower concentration of 100 mg L⁻¹ revealed that the N-acetyl derivative completely inhibited the growth of F. culmorum, P. cactorum, and R. solani. nih.gov At this same concentration, the 2-ethyl analogue showed complete inhibition of R. solani. nih.gov These findings highlight the potential of the oxazinone core as a promising framework for the development of novel antifungal agents.

Receptor-Specific Modulation and Antagonism

Derivatives of this compound have been the subject of targeted investigations into their ability to modulate specific receptors and enzymes, leading to the discovery of potent and selective antagonists.

Mineralocorticoid Receptor Antagonist Development

A significant area of research has been the development of nonsteroidal mineralocorticoid receptor (MR) antagonists based on the 2H-pyrido[3,2-b] ontosight.ainih.govoxazin-3(4H)-one scaffold. The mineralocorticoid receptor plays a key role in regulating blood pressure and electrolyte balance, and its antagonists are valuable in treating conditions like hypertension and heart failure.

Starting from a high-throughput screening hit with modest potency, a novel series of morpholine-based derivatives were developed. Through systematic optimization, a cis-disubstituted morpholine (B109124) analogue, compound 22 , was identified as a highly potent and selective MR antagonist. This lead compound demonstrated a significant 45-fold improvement in binding affinity and functional potency compared to earlier compounds in the series. While compound 22 showed high clearance in rats, its pharmacokinetic profile in dogs and humans was found to be suitable, suggesting its potential as a clinical candidate.

The table below illustrates the structure-activity relationship (SAR) of key analogues, highlighting the progression to the optimized compound 22 .

MR: Mineralocorticoid Receptor, GR: Glucocorticoid Receptor, PR: Progesterone Receptor, AR: Androgen Receptor. Data sourced from the Journal of Medicinal Chemistry.

Enzyme Inhibition Studies: Targeting Flavin-Dependent Thymidylate Synthase

The this compound scaffold is also being explored for its potential as an antibacterial agent through the inhibition of novel enzyme targets. One such target is the flavin-dependent thymidylate synthase (FDTS), an enzyme encoded by the thyX gene. This enzyme is crucial for the de novo synthesis of dTMP, a necessary precursor for DNA synthesis in many pathogenic prokaryotes.

Crucially, FDTS is absent in most eukaryotic cells, including humans, making it an attractive and selective target for the development of new antibiotics that could circumvent existing resistance mechanisms. Research involving high-throughput screening has identified the closely related benzo[b] ontosight.ainih.govoxazin-3(4H)-one scaffold as a promising starting point for inhibitors of ThyX. Structure-activity relationship studies on this benzoxazinone (B8607429) series led to the identification of compounds with significant inhibitory activity, with one analogue achieving an IC₅₀ value of 0.69 μM against Mycobacterium tuberculosis ThyX. researchgate.net This discovery suggests that the pyrido[3,2-b]-1,4-oxazin-3(4H)-one core represents a viable scaffold for further development of novel FDTS inhibitors.

Neuroprotective Potential and Associated Mechanisms

Analogues of this compound have demonstrated notable activities related to the central nervous system, suggesting potential applications in neuroprotection and the management of neurological disorders.

Research has been conducted on a series of N-substituted pyrido[3,2-b]oxazinones to evaluate their antinociceptive (analgesic) activity. nih.gov In this study, the compound 4-{3-[4-(4-fluorophenyl-1-piperazinyl)propyl]}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one was identified as having the most favorable combination of analgesic efficacy and safety. nih.gov This compound proved to be more active than aspirin in animal models of pain. nih.gov

Furthermore, the related 2H-1,4-benzoxazin-3(4H)-one scaffold has been investigated for its anti-inflammatory properties in microglial cells, which are central to neuroinflammation in neurodegenerative diseases. Derivatives modified with a 1,2,3-triazole moiety were found to significantly reduce the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. The mechanism of this anti-neuroinflammatory action was linked to the activation of the Nrf2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. These compounds were shown to decrease the production of reactive oxygen species (ROS) and downregulate the expression of inflammatory enzymes such as iNOS and COX-2.

The table below summarizes the observed neuroprotective-related activities and the associated mechanisms for these oxazinone analogues.

Structure Activity Relationship Sar Studies of 2h Pyrido 3,2 B 1,4 Oxazin 3 4h One Derivatives

Impact of Substituent Nature and Position on Biological Activity

The biological activity of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives is profoundly influenced by the nature and position of substituents, particularly at the N-4 position of the oxazine (B8389632) ring. Research into a series of N-substituted derivatives for antinociceptive (analgesic) activity has provided clear SAR insights.

The length and nature of the alkyl chain at the N-4 position, along with the terminal functional group, are critical determinants of analgesic potency. A systematic study evaluated a series of derivatives where the substituent at the N-4 position was varied. It was found that a propyl chain (a three-carbon linker) connecting the nitrogen of the pyridoxazinone ring to a terminal aromatic piperazine (B1678402) moiety was highly favorable for activity.

Among the tested compounds, the derivative 4-(3-[4-(4-fluorophenyl)-1-piperazinyl]propyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (referred to as compound 6c in the study) emerged as the most potent analgesic. nih.gov This compound demonstrated significantly higher activity than aspirin (B1665792) in animal models, highlighting the optimal combination of a three-carbon linker and a 4-fluorophenylpiperazine group for this specific biological effect. nih.gov The presence of the fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding interactions.

The data below summarizes the antinociceptive activity of key derivatives, illustrating the impact of the N-4 substituent.

Table 1: Antinociceptive Activity of N-Substituted this compound Derivatives

Compound N-4 Substituent Analgesic Activity (ED₅₀ mg/kg, p.o. in mouse)
6a 3-(Dimethylamino)propyl 31.5
6b 3-(4-Phenyl-1-piperazinyl)propyl 17.5
6c 3-[4-(4-Fluorophenyl)-1-piperazinyl]propyl 12.5
Aspirin (Reference) 67.0

Data sourced from Bioorganic & Medicinal Chemistry, 1998, 6(2), 133-142. nih.gov

Correlation between Structural Features and Receptor Binding Affinity/Selectivity

The structural modifications on the this compound scaffold not only alter the potency of a specific biological activity but can also shift the selectivity towards entirely different biological targets.

While the analgesic derivatives are suggested to exert their effects through pathways involving opioid receptors, a different set of structural modifications has led to the development of potent and selective antagonists for the Mineralocorticoid Receptor (MR). nih.govnih.gov This demonstrates a clear correlation between the structural features of the N-4 substituent and receptor selectivity.

In a notable example of scaffold optimization, a high-throughput screening hit based on a pyrrolidine (B122466) structure was evolved into a series of morpholino-substituted this compound derivatives with high affinity for the MR. nih.gov Further optimization revealed that the stereochemistry of substituents on the morpholine (B109124) ring was critical for binding affinity. A cis disubstituted morpholine derivative was found to have a 45-fold increase in binding affinity and functional potency compared to its monosubstituted precursor. nih.gov This strong correlation highlights the importance of three-dimensional spatial arrangement of substituents for achieving high-affinity receptor binding.

Table 2: Impact of Morpholine Substitution on Mineralocorticoid Receptor (MR) Binding Affinity

Compound Key Structural Feature at N-4 Position MR Binding Affinity (IC₅₀, nM)
Lead Compound (10) Monosubstituted Morpholine 90
Optimized Compound (22) cis-Disubstituted Morpholine 2

Data sourced from Journal of Medicinal Chemistry, 2018, 61(3), 1086-1097. nih.gov

Rational Design Principles for Optimizing Pharmacological Profiles

The SAR data from different series of this compound derivatives provides key principles for the rational design of new compounds with optimized pharmacological profiles.

Exploitation of the N-4 Position: The nitrogen atom at the 4-position is the primary handle for chemical modification to control the pharmacological profile. The introduction of a flexible linker, such as a propyl chain, allows the appended functional group to adopt an optimal orientation in the target's binding pocket.

Fine-Tuning through Terminal Groups: For the analgesic agents, the terminal group on the N-4 side chain is crucial. A substituted arylpiperazine was shown to be highly effective. nih.gov This suggests that a combination of a basic nitrogen (in the piperazine) and a lipophilic aromatic group is a key pharmacophoric element for this activity.

Scaffold Hopping and Stereochemical Optimization: For the MR antagonists, the design process involved a "scaffold hop" from an initial pyrrolidine hit to a more potent morpholine-based series. nih.gov The subsequent optimization demonstrates the principle of exploiting stereochemistry to enhance potency. The significant improvement in affinity with the cis-disubstituted morpholine highlights that achieving a precise, low-energy conformation that complements the receptor surface is a critical design principle. nih.gov

Target-Specific Modifications: The stark difference between the substituents required for analgesic activity (long, flexible chains with arylpiperazine) and MR antagonism (compact, substituted morpholines) underscores the principle of target-specific decoration of the core scaffold. The design of new derivatives must begin with a clear understanding of the target receptor's topology and key interaction points.

Ligand Efficiency and Drug-Likeness Considerations in SAR

Modern drug discovery places significant emphasis on metrics such as drug-likeness and ligand efficiency (LE) to guide the selection and optimization of lead compounds. While the primary literature for some derivatives predates the widespread use of these metrics, the principles can be applied retrospectively to evaluate the quality of the lead compounds.

Drug-Likeness: This concept is often assessed using guidelines like Lipinski's Rule of Five, which predicts the potential for oral bioavailability. A compound is generally considered "drug-like" if it has:

A molecular weight (MW) of less than 500 Daltons

A calculated octanol-water partition coefficient (LogP) not exceeding 5

Fewer than 5 hydrogen bond donors (HBD)

Fewer than 10 hydrogen bond acceptors (HBA)

The potent analgesic compound 6c and the optimized MR antagonist 22 generally fit within these parameters, suggesting they possess favorable physicochemical properties for development as oral drug candidates.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). It is a measure of the binding energy per atom, providing a way to assess the quality of a hit or lead. A higher LE is desirable, as it indicates that a compound is achieving its potency efficiently, without excessive size. The goal of lead optimization is often to increase potency while maintaining or improving LE, thereby avoiding the unnecessary addition of molecular weight which can negatively impact pharmacokinetic properties.

While specific pIC₅₀ data required for a precise LE calculation is not available for all series in the cited literature, the design principle of achieving a 45-fold potency increase by adding just one substituent (leading to compound 22) is a practical example of improving the efficiency of the molecular scaffold. nih.gov This approach focuses on optimizing specific interactions rather than simply increasing size, which aligns with the core tenets of maximizing ligand efficiency.

Computational and Theoretical Chemistry Applications in 2h Pyrido 3,2 B 1,4 Oxazin 3 4h One Research

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one and its derivatives, molecular docking is instrumental in elucidating their binding modes within the active sites of biological targets.

Researchers have employed molecular docking to investigate the interaction of various derivatives with their putative protein targets. For instance, in studies on related pyridopyrimidine scaffolds, docking simulations have been used to understand the binding interactions with enzyme active sites. semanticscholar.orgresearchgate.net These studies typically reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity and selectivity. While specific docking studies on the parent compound are not extensively documented in publicly available literature, the methodology is widely applied to its analogs.

For example, a hypothetical docking study of a derivative of this compound with a target kinase could yield results as summarized in the interactive table below. Such data is critical for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors.

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Compound AKinase X-9.5MET793, LYS745, ASP8552
Compound BKinase X-8.2MET793, CYS797, LEU8441
Compound CKinase Y-7.9ILE152, PHE153, GLY1541

Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.

In Silico Screening for Identification of Potent Bioactive Compounds

In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach has been pivotal in identifying novel bioactive compounds with the this compound core.

The process often begins with the generation of a 3D model of the target protein. Subsequently, large chemical databases are computationally screened to identify molecules that fit into the binding site and have favorable interaction energies. This allows for the prioritization of a smaller, more manageable number of compounds for synthesis and experimental testing. For related heterocyclic systems like pyrido[2,3-d]pyrimidines, in silico approaches such as scaffold analysis and similarity searching have been successfully used to select suitable CUG-binding small molecules. nih.gov

Prediction and Analysis of Pharmacokinetic and Pharmacodynamic Parameters

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These in silico ADMET predictions are crucial for the early identification of compounds with poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures in drug development.

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Oral Bioavailability (%)
Derivative 1350.42.81475
Derivative 2412.53.52560
Derivative 3388.43.11470

Note: The data in this table is for illustrative purposes and represents typical parameters evaluated in in silico ADMET studies.

Conformational Analysis and Tautomerism Investigations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. For the this compound scaffold, computational methods can be used to explore the different possible spatial arrangements of its atoms. For instance, computational experiments on a morpholino-substituted derivative revealed that the presence of a methyl group in a specific position locked the conformation of an attached phenyl group. researchgate.net

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is also a critical consideration. The different tautomers of a compound can have distinct biological activities and physicochemical properties. Quantum chemical calculations can be employed to determine the relative stabilities of different tautomers of this compound in various environments (gas phase and in solution). Such studies on similar heterocyclic systems have shown that the relative stability of tautomers can be influenced by the solvent.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. These methods can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and molecular electrostatic potentials.

For the this compound scaffold, quantum chemical calculations can help in understanding its chemical reactivity and its ability to interact with biological targets. For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's electron-donating and electron-accepting capabilities, respectively. The molecular electrostatic potential (MEP) map can identify the regions of the molecule that are most likely to be involved in electrostatic interactions with a receptor. These computational approaches are valuable for explaining structure-activity relationships at an electronic level. aps.org

Calculation TypeParameterPredicted ValueSignificance
DFTHOMO Energy-6.5 eVElectron-donating ability
DFTLUMO Energy-1.2 eVElectron-accepting ability
DFTDipole Moment3.5 DPolarity and solubility
MEP AnalysisNegative Potential RegionAround carbonyl oxygenSite for electrophilic attack

Note: The data presented in this table is hypothetical and serves to illustrate the types of parameters obtained from quantum chemical calculations.

Advanced Spectroscopic and Chromatographic Characterization in Pyrido Oxazinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be critical in confirming the structure of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environments, and their connectivity. For this compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) group in the oxazinone ring, and the N-H proton of the lactam. The chemical shifts (δ) would be indicative of the electronic environment of each proton, and the coupling patterns (spin-spin splitting) would reveal adjacent protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon, the carbons of the pyridine ring, and the methylene carbon would be expected in characteristic regions of the spectrum, further confirming the compound's structure.

To illustrate, ¹H and ¹³C NMR data for N-substituted pyrido[1,2-a]pyrimidines, which share a similar heterocyclic core, have been extensively analyzed using two-dimensional NMR techniques like COSY, HSQC, and HMBC to unequivocally assign all proton and carbon signals. nih.gov

Hypothetical ¹H NMR Data for this compound
Proton Expected Chemical Shift (ppm)
Pyridine-H7.0 - 8.5
Methylene (-CH₂-)4.0 - 5.0
Lactam N-H8.0 - 10.0
Hypothetical ¹³C NMR Data for this compound
Carbon Expected Chemical Shift (ppm)
Carbonyl (C=O)160 - 175
Pyridine-C110 - 150
Methylene (-CH₂-)60 - 75

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (molecular weight: 150.13 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of related heterocyclic systems, such as pyrimidinethiones and thiazolo[3,2-a]pyrimidines, often involves the loss of small, stable molecules and characteristic cleavages of the heterocyclic rings. sapub.org For this compound, expected fragmentation could involve the loss of CO, cleavage of the oxazinone ring, and fragmentation of the pyridine ring.

Hypothetical Mass Spectrometry Data for this compound
m/z Possible Fragment
151[M+H]⁺
123[M+H - CO]⁺
95Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group, the C=O group of the lactam, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the pyridine ring.

The position of the carbonyl absorption is particularly sensitive to the ring size and electronic effects within the molecule. For cyclic amides (lactams), the C=O stretching frequency generally increases with decreasing ring size. uhcl.edu In a six-membered ring lactam such as this, a strong absorption band would be expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broader band in the region of 3200-3400 cm⁻¹. Studies on other complex beta-lactam molecules have shown how FTIR spectroscopy can be used to characterize the vibrational frequencies of the lactam ring. nih.gov

Hypothetical IR Spectroscopy Data for this compound
Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
C=O Stretch (Lactam)1650 - 1680
C=C and C=N Stretch1500 - 1600
C-O-C Stretch1050 - 1250

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For this compound, HPLC would be the primary method for assessing its purity. A well-developed HPLC method would show a single major peak for the pure compound, with any impurities appearing as separate, smaller peaks.

Method development for aromatic heterocyclic compounds often involves reversed-phase chromatography. tandfonline.comresearchgate.net This would typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. The use of a diode-array detector (DAD) would allow for the acquisition of the UV-Vis spectrum of the peak, providing further confirmation of its identity.

Hypothetical HPLC Parameters for this compound
Parameter Typical Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Dependent on exact conditions

X-ray Crystallography for Solid-State Structural Determination

Hypothetical Crystallographic Data for this compound
Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths Precise measurements for all bonds
Bond Angles Precise measurements for all angles
Intermolecular Interactions Hydrogen bonding, π-π stacking

Emerging Research Directions and Future Therapeutic Prospects of the 2h Pyrido 3,2 B 1,4 Oxazin 3 4h One Scaffold

Development of Novel Therapeutic Agents for Unmet Medical Needs

The 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one scaffold has demonstrated considerable promise in the development of therapeutic agents for a variety of diseases, including inflammatory conditions, pain management, and endocrine disorders.

Derivatives of this scaffold have been investigated for their anti-inflammatory and analgesic properties. A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and evaluated for their antinociceptive activity. One notable compound, 4-(3-[4-(4-fluorophenyl-1-piperazinyl)propyl])-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, exhibited potent analgesic effects in preclinical models, proving to be more active than aspirin (B1665792) with a favorable safety profile. nih.gov

Furthermore, the versatility of the related 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one scaffold in cancer therapy suggests a promising avenue for the development of pyrido-oxazinone-based anticancer agents. Studies on benzoxazinone (B8607429) derivatives have shown their potential to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. nih.gov This provides a strong rationale for exploring the anticancer potential of the this compound scaffold.

In the realm of endocrine diseases, morpholino-substituted 2H-pyrido[3,2-b] nih.govmdpi.comoxazin-3(4H)-ones have been identified as a novel class of non-steroidal mineralocorticoid receptor (MR) antagonists. This discovery opens up new possibilities for the treatment of conditions such as hypertension and heart failure, where MR antagonism is a validated therapeutic strategy.

Recent research has also begun to explore the antimicrobial and antiparasitic potential of this scaffold and its derivatives. While specific studies on the this compound core are still emerging, the broader class of oxazines has shown a wide range of biological activities, including antibacterial and antiviral properties, suggesting that this could be a fruitful area for future investigation. nih.gov

Exploration of New Biological Targets and Signaling Pathways

A key aspect of the expanding therapeutic potential of the this compound scaffold lies in the identification and validation of novel biological targets and the elucidation of the signaling pathways through which its derivatives exert their effects.

The discovery of morpholino-2H-pyrido[3,2-b] nih.govmdpi.comoxazin-3(4H)-ones as non-steroidal mineralocorticoid receptor antagonists is a prime example of targeting a well-validated protein in a novel way with this scaffold. This work highlights the potential of this chemical class to interact with nuclear hormone receptors, a family of proteins implicated in a wide range of physiological and pathological processes.

Drawing parallels from the closely related 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one scaffold, researchers have identified several key cancer-related targets. For instance, derivatives of benzoxazinone have been shown to be potent inhibitors of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcription, and phosphatidylinositol 3-kinase alpha (PI3Kα), a central node in cell growth and survival pathways. nih.gov These findings strongly suggest that the this compound scaffold could be similarly modified to target these and other kinases involved in oncogenesis.

Moreover, studies on related heterocyclic systems have demonstrated the induction of programmed cell death (apoptosis) and cellular recycling (autophagy) as key mechanisms of action for their anticancer effects. The structural similarities suggest that this compound derivatives could also modulate these fundamental cellular processes. Further investigation into the specific molecular targets within these pathways will be crucial for the rational design of next-generation therapeutics.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the this compound scaffold is well-positioned to benefit from these computational advancements. While specific AI/ML applications for this particular scaffold are still in their nascent stages, the general principles and methodologies are highly applicable.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: For scaffolds with a growing body of biological data, such as the pyrido-oxazinones, QSAR models can be developed to correlate structural features with therapeutic activity. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. Pharmacophore modeling can identify the key three-dimensional arrangement of chemical features necessary for biological activity, guiding the design of new molecules with enhanced potency and selectivity. For instance, virtual screening of large compound libraries based on a pharmacophore model of a known active this compound derivative could rapidly identify new hit compounds.

Virtual Screening and Molecular Docking: As new biological targets for this scaffold are identified, virtual screening of compound libraries against the three-dimensional structure of the target protein can be a powerful tool for hit identification. Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to their target, providing insights into the molecular basis of their activity and guiding the design of analogues with improved binding characteristics. Molecular docking studies have been successfully applied to related pyridopyrimidine scaffolds to understand their interactions with targets like VEGFR-2 and HER-2.

De Novo Drug Design: Generative AI models can be trained on known bioactive molecules to design entirely new chemical entities with desired properties. These models could be used to generate novel this compound derivatives with predicted high affinity for a specific biological target and favorable drug-like properties.

Advancements in Asymmetric Synthesis for Chirally Pure Analogues

Many biologically active molecules are chiral, and their different enantiomers often exhibit distinct pharmacological and toxicological profiles. Therefore, the development of efficient methods for the asymmetric synthesis of chirally pure this compound analogues is of paramount importance for their therapeutic development.

Recent advancements in catalysis have provided powerful tools for the stereoselective synthesis of heterocyclic compounds. An enantioselective synthesis of a related pyridobenzoxazine has been reported, demonstrating the feasibility of accessing these scaffolds in an optically pure form. This approach utilized a chiral auxiliary to control the stereochemistry of the key ring-forming reaction.

Furthermore, catalytic asymmetric methods are being developed for the synthesis of related oxazine (B8389632) and pyridine-containing heterocycles. These methods often employ chiral metal complexes or organocatalysts to induce enantioselectivity in key bond-forming steps. For example, the catalytic asymmetric Heine reaction has been used to synthesize chiral pyridine-oxazolines, which are valuable building blocks in asymmetric catalysis. nih.gov The principles of these reactions could be adapted to the synthesis of chiral this compound derivatives.

The development of robust and scalable asymmetric syntheses will be crucial for the production of single-enantiomer drugs based on this scaffold, allowing for a more precise understanding of their structure-activity relationships and leading to safer and more effective therapeutic agents.

Application in Chemical Biology and Probe Development

The this compound scaffold also holds significant potential for applications in chemical biology, particularly in the development of chemical probes to study biological processes and for target identification.

Fluorescent Probes: The intrinsic fluorescence of some heterocyclic systems, or the ability to readily attach fluorophores, makes them attractive scaffolds for the development of fluorescent probes. A closely related pyrido[3,2-b]indolizine scaffold has been rationally designed to create a range of fluorescent probes with tunable emission colors for bioimaging applications. nih.gov This suggests that the this compound core could be similarly modified to generate fluorescent probes for visualizing specific cellular components or monitoring biological events in real-time. For example, a derivative that binds to a specific enzyme could be designed to exhibit a change in its fluorescence upon binding, allowing for the development of assays to screen for enzyme inhibitors.

Affinity-Based Probes: Derivatives of the this compound scaffold can be functionalized with reactive groups or affinity tags (e.g., biotin) to create chemical probes for target identification. These probes can be used in affinity chromatography or activity-based protein profiling (ABPP) experiments to isolate and identify the protein targets of a bioactive compound. This is a crucial step in understanding the mechanism of action of a drug and for identifying potential off-target effects.

Förster Resonance Energy Transfer (FRET) Probes: The scaffold could also be incorporated into FRET probes. By attaching a donor and an acceptor fluorophore to a this compound derivative that undergoes a conformational change upon binding to its target, a FRET-based biosensor could be developed. Such probes are powerful tools for studying molecular interactions and enzyme kinetics within living cells.

The development of chemical probes based on the this compound scaffold will not only advance our understanding of its therapeutic potential but also provide valuable tools for the broader scientific community to investigate complex biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, and how is its purity validated?

  • Methodology : The compound is typically synthesized via condensation reactions between pyridine derivatives and oxazine precursors. For example, derivatives of this scaffold are prepared using substituted bromides and bismuth oxide catalysts under reflux conditions, achieving yields >90% . Characterization involves 1H/13C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC with UV detection .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irrit. 2 and Eye Irrit. 2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology :

  • Spectroscopy : 1H/13C NMR to identify proton/carbon environments; IR spectroscopy for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles/planarity of the fused pyridine-oxazine ring system .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

  • Methodology :

  • Catalyst Screening : Bismuth oxide catalysts enhance reactivity, achieving 91–95% yields in alkylation reactions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

  • Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product formation .

    DerivativeCatalystYield (%)Melting Point (°C)
    5gBi₂O₃9159–60
    5hBi₂O₃9360–62
    5iBi₂O₃95142–143
    5jBi₂O₃94100–102
    Table 1. Optimization of derivatives using bismuth oxide catalysts

Q. What strategies are used to investigate the biological activity of this compound analogs?

  • Methodology :

  • In Vitro Assays : MTT assays on cancer cell lines (e.g., HepG2, Huh-7) to measure IC₅₀ values .
  • Mechanistic Studies : NF-κB DNA-binding assays and flow cytometry to assess apoptosis/cell cycle arrest .
  • SAR Analysis : Compare substituent effects (e.g., halogen vs. alkyl groups) on potency .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodology :

  • Purity Validation : Re-test compounds using HPLC-MS to rule out impurities .
  • Structural Confirmation : Re-analyze NMR/X-ray data to verify compound identity .
  • Dose-Response Curves : Establish consistent assay protocols (e.g., incubation time, cell density) .

Q. What computational tools predict the reactivity of this compound in drug design?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity .

Q. How are novel derivatives designed to improve pharmacokinetic properties?

  • Methodology :

  • Bioisosteric Replacement : Substitute the oxazine oxygen with sulfur to enhance metabolic stability .
  • Prodrug Strategies : Introduce ester groups to increase solubility and oral bioavailability .

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Reactant of Route 1
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.